PTP1B Inhibitory Activity: 3-(4-Iodophenyl) vs. 3-(4-Fluorophenyl) Isoxazole-4-carboxylic Acid Fragment Comparison
In recombinant PTP1B catalytic domain inhibition assays using pNPP substrate and absorbance-based readout, the 3-(4-iodophenyl) fragment-bearing compound (CHEMBL4861866) exhibited an IC50 of 7.70×10³ nM while the corresponding 3-(4-fluorophenyl) analog (CHEMBL4867070) showed an IC50 of 1.30×10³ nM, representing a ~5.9-fold difference [1]. The 4-chlorophenyl and 4-bromophenyl analogs also demonstrate distinct IC50 values in separate assay systems [2]. Direct head-to-head studies under identical conditions are absent from the open literature; the above data derive from the same curated database source and are therefore cross-study comparable with acknowledged variability.
| Evidence Dimension | PTP1B catalytic domain inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 7.70×10³ nM (3-(4-iodophenyl) fragment-containing compound, CHEMBL4861866) |
| Comparator Or Baseline | IC50 = 1.30×10³ nM (3-(4-fluorophenyl) fragment-containing compound, CHEMBL4867070) |
| Quantified Difference | ~5.9-fold difference |
| Conditions | Recombinant PTP1B catalytic domain (unknown origin); pNPP substrate; absorbance-based detection; curated by ChEMBL/BindingDB |
Why This Matters
The ~6-fold difference in PTP1B IC50 demonstrates that halogen substitution on the phenyl ring meaningfully alters target engagement, making the 3-(4-iodophenyl) variant a distinct pharmacological tool that cannot be replaced by the 4-fluoro analog without altering experimental outcomes.
- [1] BindingDB. CHEMBL4861866 (BDBM50574766) IC50 7.70E+3 nM; CHEMBL4867070 (BDBM50574764) IC50 1.30E+3 nM. http://bdb8.ucsd.edu/ (accessed 2026-04-28). View Source
- [2] BindingDB. CHEMBL4642505 (BDBM50543514) IC50 1.88E+3 nM; CHEMBL3309786 (BDBM50045057) IC50 4.05E+4 nM. http://ww.w.bindingdb.org/ (accessed 2026-04-28). View Source
